molecular formula C15H9FO2 B186152 2-(2-fluorophenyl)-4H-chromen-4-one CAS No. 1645-20-1

2-(2-fluorophenyl)-4H-chromen-4-one

Cat. No. B186152
CAS RN: 1645-20-1
M. Wt: 240.23 g/mol
InChI Key: WGCVYBFPCUCTRY-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields.

Mechanism Of Action

The mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Flavone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Flavone has also been shown to induce apoptosis in cancer cells, which may be useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

Flavone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Flavone also has several limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Flavone also has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several future directions for the study of 2-(2-fluorophenyl)-4H-chromen-4-one. One area of research is the development of 2-(2-fluorophenyl)-4H-chromen-4-one-based drugs for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one, which may provide insights into its potential applications in medicine. Finally, the study of the synthesis and properties of 2-(2-fluorophenyl)-4H-chromen-4-one derivatives may lead to the development of new and more effective drugs.

Scientific Research Applications

Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Flavone has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

1645-20-1

Product Name

2-(2-fluorophenyl)-4H-chromen-4-one

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-(2-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H

InChI Key

WGCVYBFPCUCTRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F

Other CAS RN

1645-20-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

9 is prepared from 2-fluorobenzoic acid and 2-hydroxyacetophenone by the procedures of Examples 7 and 8. The crude material is purified by vacuum column (gradient elution using 10% ethyl acetate in hexane, 20% ethyl acetate in hexane, and 30% ethyl acetate in hexane). The material is then recrystallized from hexane/ethyl acetate, yielding 9 with a melting point of 98°-100° C.
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